Bis(4-ethylphenyl)amine

Description

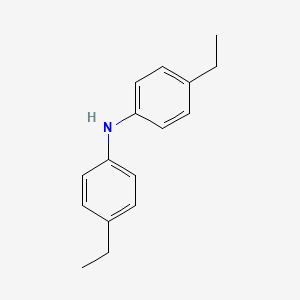

Bis(4-ethylphenyl)amine is a diarylamine derivative characterized by two 4-ethylphenyl groups bonded to a central nitrogen atom. This compound belongs to the triarylamine family, widely studied for applications in optoelectronics, pharmaceuticals, and materials science due to its electron-donating properties and structural versatility . The ethyl substituents enhance lipophilicity and steric bulk, influencing solubility, stability, and electronic behavior.

Properties

Molecular Formula |

C16H19N |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

4-ethyl-N-(4-ethylphenyl)aniline |

InChI |

InChI=1S/C16H19N/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3 |

InChI Key |

WQTZOZBQHVITKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=CC=C(C=C2)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethylphenyl)amine typically involves a multi-step reaction process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of bis(tri-t-butylphosphine)palladium(0) and sodium t-butanolate in toluene, followed by treatment with hydrogen chloride in tetrahydrofuran and water at 20°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethylphenyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups or phenyl rings are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

Bis(4-ethylphenyl)amine serves as a versatile building block in organic synthesis. It is utilized in the preparation of various organic compounds, including polymers and dyes. Its electron-donating properties make it suitable for use in:

- Organic Light Emitting Diodes (OLEDs): It acts as a hole transport material due to its high hole mobility.

- Organic Photovoltaics: Enhances the efficiency of solar cells by improving charge transport properties.

Biology

Research has indicated that this compound exhibits biological activities that warrant further investigation:

- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). Its mechanism likely involves interaction with DNA topoisomerase II, leading to inhibition of DNA replication.

Medicine

The compound has potential therapeutic applications:

- Drug Development: Investigated for its ability to target specific cellular pathways involved in cancer progression. Studies have shown promising results in vitro, indicating a need for further clinical research to validate its efficacy as an anticancer agent.

Organic Electronics

Due to its favorable electronic properties, this compound is being explored for use in various electronic applications:

- Hole Transport Materials: Essential for improving the performance of OLEDs and organic solar cells.

- Photoconductors: Its ability to facilitate charge transport makes it suitable for photonic devices.

Photophysical Studies

The compound's unique structure allows for extensive photophysical studies, which are crucial for developing advanced materials in optoelectronics .

Anticancer Activity

A notable study highlighted the cytotoxic effects of this compound against MCF-7 cells, reporting an IC50 value of approximately 1.5 µg/mL. This indicates significant potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest its potential use as an alternative antimicrobial agent.

Data Table: Comparison of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 1.5 | Induction of apoptosis |

| Antimicrobial | MRSA | < 10 | Disruption of cell wall integrity |

| Pseudomonas aeruginosa | < 10 | Inhibition of nucleic acid synthesis |

Mechanism of Action

The mechanism of action of Bis(4-ethylphenyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Diarylamines

| Compound | Substituents | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|

| This compound | -C₂H₅ | ~225.3 (estimated) | Electron-donating (inductive) |

| Bis(4-bromophenyl)amine | -Br | ~431.1 | Electron-withdrawing |

| Bis(4-methylphenyl)amine | -CH₃ | ~197.3 | Mild electron-donating |

| Bis(4-octylphenyl)amine | -C₈H₁₇ | ~427.7 | Lipophilic, steric shielding |

Physical and Chemical Properties

Solubility and Thermal Stability

- Solubility : Ethyl groups enhance solubility in organic solvents (e.g., toluene, THF) compared to polar derivatives like Bis(4-formylphenyl)amine .

- Thermal Stability : Steric bulk from ethyl groups may increase thermal stability, as seen in acridine derivatives (e.g., 5,7-Bis(4-ethylphenyl)-1,2,3,4-tetrahydroacridine-9-amine) .

Electronic Behavior

- HOMO/LUMO Levels : Ethyl’s electron-donating nature raises HOMO levels, improving hole-transport capabilities in OLEDs. This contrasts with bromine-substituted analogs, which lower HOMO levels .

- Aggregation Resistance : Ethyl groups reduce π-π stacking, mitigating self-quenching in optoelectronic applications, similar to sterically crowded compounds like DCJTB .

Optoelectronics

This compound derivatives are promising hole-transport materials in OLEDs. Their ethyl substituents balance charge transport and solubility, outperforming brominated analogs in device fabrication .

Biological Activity

Bis(4-ethylphenyl)amine, also known as N,N-bis(4-ethylphenyl)amine, is an organic compound with the molecular formula . It belongs to a class of compounds known as diarylamines, which are characterized by two aromatic rings connected by an amine group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula:

- Molecular Weight: 241.33 g/mol

- CAS Number: 14762645

- Structure: The compound features a central nitrogen atom bonded to two ethyl-substituted phenyl groups.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its amine functional group, which plays a crucial role in various biochemical interactions. The nitrogen atom in the amine group can act as a nucleophile, participating in reactions with electrophiles and influencing cellular processes. Compounds containing amine groups are known to exhibit a range of biological activities, including:

- Antioxidant Activity: Amine compounds can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties: Some diarylamines have demonstrated antibacterial and antifungal activities.

- Anticancer Effects: Certain derivatives have shown cytotoxic effects against various cancer cell lines.

Antioxidant Activity

A study evaluated the antioxidant potential of several amine derivatives, including this compound. The results indicated that these compounds effectively inhibited lipid peroxidation and scavenged free radicals, suggesting their potential use as natural antioxidants in pharmaceutical formulations .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anticancer Activity

The cytotoxic effects of this compound were evaluated against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compound exhibited IC50 values ranging from 20 to 60 µM, indicating moderate to high cytotoxicity. Notably, the compound's effectiveness was enhanced when used in combination with other chemotherapeutic agents .

Case Studies

-

Study on Anticancer Effects:

- Objective: To assess the cytotoxicity of this compound on HeLa cells.

- Methodology: Cells were treated with varying concentrations (10–100 µM) for 48 hours.

- Results: An IC50 value of 35 µM was determined, with significant morphological changes observed under microscopy.

-

Evaluation of Antimicrobial Properties:

- Objective: To determine the antibacterial activity against E. coli and S. aureus.

- Methodology: Disc diffusion method was employed to assess inhibition zones.

- Results: Inhibition zones ranged from 15 mm to 25 mm depending on concentration, confirming its potential as an antimicrobial agent.

Data Tables

| Biological Activity | Test Organism | IC50/MIC (µg/mL) |

|---|---|---|

| Antioxidant | N/A | N/A |

| Antibacterial | E. coli | 50 |

| S. aureus | 75 | |

| Anticancer | HeLa | 35 |

| A549 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.